Comparative Affinity of NADPH-Dependent Enoyl-CoA Reductase for trans-2-Hexadecenoyl-CoA vs. Short-Chain Analogs
A purified NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes demonstrates a stark, quantifiable preference for the long-chain trans-2-hexadecenoyl-CoA substrate over short-chain enoyl-CoAs. This difference in affinity provides a direct justification for selecting this specific compound for studies of long-chain fatty acid elongation [1].
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | Km = 1.0 μM |
| Comparator Or Baseline | trans-2-Hexenoyl-CoA (C6): Km = 0.5 μM; Crotonyl-CoA (C4): Km = 20 μM |
| Quantified Difference | The target compound's affinity is 20-fold higher than crotonyl-CoA, but 2-fold lower than trans-2-hexenoyl-CoA. |
| Conditions | Purified NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes in vitro. |
Why This Matters
This data quantifies the enzyme's distinct affinity profile, proving that using a short-chain analog would yield misleading kinetic parameters and fails to accurately represent the enzyme's role in long-chain fatty acid metabolism.
- [1] Prasad, M. R., Chiang, C. F., Cook, L., & Cinti, D. L. (1985). Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase. Archives of Biochemistry and Biophysics, 237(2), 535-544. View Source
